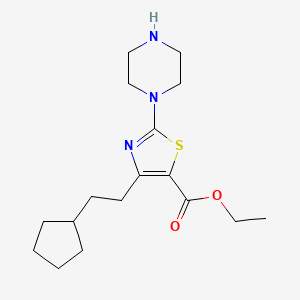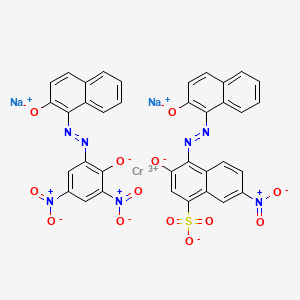
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium is a complex organic-inorganic compound It is characterized by its intricate structure, which includes multiple azo groups, nitro groups, and hydroxyl groups coordinated to a chromate ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the preparation of intermediate azo compounds and their subsequent coordination to the chromate ion. The reaction conditions often require precise control of pH, temperature, and the use of specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems to monitor and adjust reaction parameters would be essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in redox reactions, potentially altering the oxidation state of the compound.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The azo groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could lead to the formation of different chromate species.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reagent for various analytical techniques, including spectrophotometry, due to its distinct color changes under different conditions.
Biology
In biology, it may be used as a staining agent for microscopy, helping to visualize specific cellular components.
Medicine
Industry
In industry, this compound could be used in the manufacturing of dyes and pigments, given its vibrant color and stability.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the nitro and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it useful in a range of applications, from analytical chemistry to materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO): A simpler version of the compound with fewer functional groups.
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, monosodium: A similar compound with a different counterion.
Uniqueness
The uniqueness of Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium lies in its complex structure, which provides a range of functional groups that can interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
70236-55-4 |
|---|---|
Formule moléculaire |
C36H18CrN7O13S.2Na C36H18CrN7Na2O13S |
Poids moléculaire |
886.6 g/mol |
Nom IUPAC |
disodium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalen-2-olate;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C16H10N4O6.Cr.2Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;21-14-6-5-9-3-1-2-4-11(9)15(14)18-17-12-7-10(19(23)24)8-13(16(12)22)20(25)26;;;/h1-10,24-25H,(H,28,29,30);1-8,21-22H;;;/q;;+3;2*+1/p-5 |
Clé InChI |
SQDZSVAEYJUKHA-UHFFFAOYSA-I |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


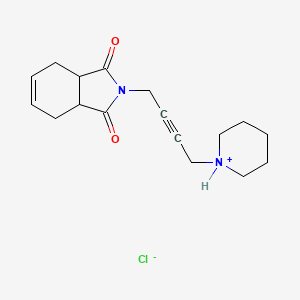
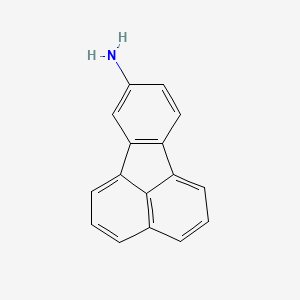
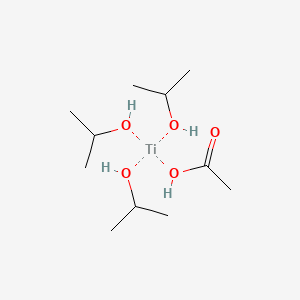
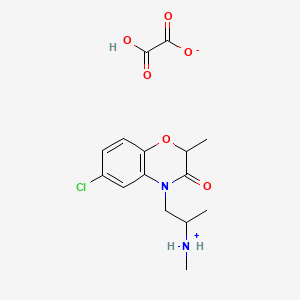

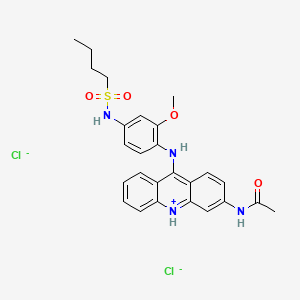


![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)

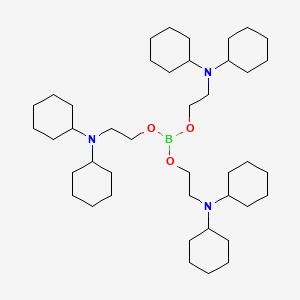
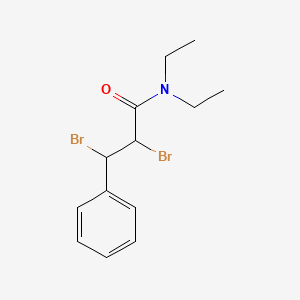
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
